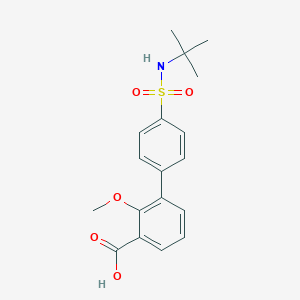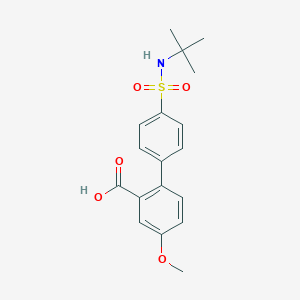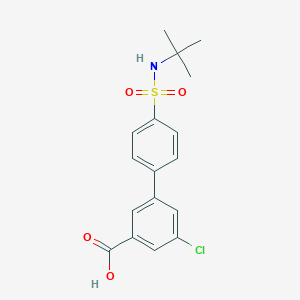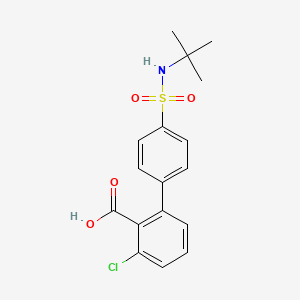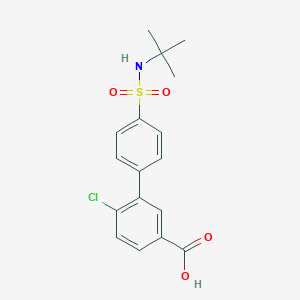
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% (2-FBA-95) is an organic compound belonging to the class of sulfamoylphenyl fluoro benzoic acids. It is a colorless solid that can be isolated from a variety of sources in the environment. As a sulfamoylphenyl fluoro benzoic acid, it is an important intermediate in chemical synthesis and has a wide range of applications in the pharmaceutical and agrochemical industries.
Mechanism of Action
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% is a sulfamoylphenyl fluoro benzoic acid, which means that it is an acidic compound. It is believed to act as a proton donor, donating protons to the target molecule. This allows the target molecule to undergo a variety of chemical reactions, such as nucleophilic substitution reactions.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to have a weak inhibitory effect on the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Inhibition of this enzyme may lead to reduced inflammation and pain. Additionally, 2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% has been found to have an antioxidant effect, which may protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% is a useful compound for laboratory experiments due to its low cost and availability. It is also relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively non-toxic and can be safely handled in the laboratory. However, it is important to note that 2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% is a relatively weak acid, so it may not be suitable for some laboratory experiments.
Future Directions
The potential applications of 2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% are vast and far-reaching. Future research could focus on the development of new synthetic routes for the production of this compound, as well as its use in the synthesis of other compounds. Additionally, further research could be done to explore the biochemical and physiological effects of 2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95%, as well as its potential use as a therapeutic agent. Finally, further research could be done to explore the potential applications of 2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% in the agrochemical and polymer industries.
Synthesis Methods
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% can be synthesized from the reaction of 4-t-butylbenzoic acid and 4-t-butylsulfamoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution reaction, forming the desired product. The reaction is typically carried out in a two-phase system, with the aqueous phase containing the reactants and the organic phase containing the product. The reaction can be carried out at room temperature or at elevated temperatures, depending on the desired yield.
Scientific Research Applications
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% has been used as a starting material in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and anti-cancer agents. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. Additionally, it has been used in the synthesis of dyes and pigments, as well as in the synthesis of polymers and other materials.
properties
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]-6-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)12-9-7-11(8-10-12)13-5-4-6-14(18)15(13)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDOIYRSUPPETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








